molecular formula C7H3BrFNS B7900716 2-Bromo-6-fluorophenylisothiocyanate

2-Bromo-6-fluorophenylisothiocyanate

Cat. No.: B7900716
M. Wt: 232.07 g/mol
InChI Key: LCAYGHYSTSUSIJ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorophenylisothiocyanate is a chemical compound with the molecular formula C7H3BrFNS and a molecular weight of 232.08 g/mol . It is characterized by the presence of bromine, fluorine, and isothiocyanate functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Bromo-6-fluorophenylisothiocyanate typically involves the reaction of 2-bromo-6-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 2-bromo-6-fluoroaniline

    Reagent: Thiophosgene (CSCl2)

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2-Bromo-6-fluorophenylisothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-fluorophenylisothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

2-Bromo-6-fluorophenylisothiocyanate can be compared with other isothiocyanate compounds, such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the isothiocyanate functional group, their reactivity and applications can differ based on the substituents attached to the benzene ring. For example:

The presence of bromine and fluorine in this compound imparts unique reactivity and properties, making it distinct from other isothiocyanate compounds.

Properties

IUPAC Name

1-bromo-3-fluoro-2-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAYGHYSTSUSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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